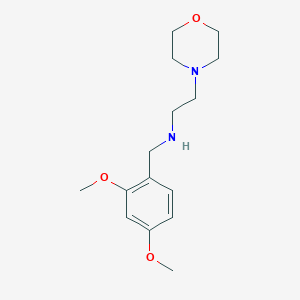![molecular formula C17H21N5O2S2 B499392 ({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499392.png)
({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzylamine core substituted with methoxy and thienylmethoxy groups, along with a tetraazolylsulfanyl ethyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Benzylamine Core: The benzylamine core can be synthesized through a nucleophilic substitution reaction between a suitable benzyl halide and an amine.
Introduction of Methoxy and Thienylmethoxy Groups: The methoxy and thienylmethoxy groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Tetraazolylsulfanyl Ethyl Side Chain: The tetraazolylsulfanyl ethyl side chain can be attached through a series of reactions involving the formation of a thioether linkage and subsequent introduction of the tetraazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylmethoxy group to a thiol or thioether.
Substitution: The methoxy and thienylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzylamines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of ({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- **({3-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE shares structural similarities with other benzylamine derivatives and thienylmethoxy compounds.
4-Methoxyphenethylamine: A simpler compound with a methoxy group and an ethylamine side chain.
2-(4-Methoxyphenyl)ethylamine: Another related compound with a methoxyphenyl group and an ethylamine side chain.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H21N5O2S2 |
|---|---|
分子量 |
391.5g/mol |
IUPAC名 |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C17H21N5O2S2/c1-22-17(19-20-21-22)26-9-7-18-11-13-5-6-15(16(10-13)23-2)24-12-14-4-3-8-25-14/h3-6,8,10,18H,7,9,11-12H2,1-2H3 |
InChIキー |
WLUMVKRIUCHFMO-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=CC=CS3)OC |
正規SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C=C2)OCC3=CC=CS3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4-dimethoxyphenyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine](/img/structure/B499311.png)

![1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine](/img/structure/B499313.png)
![1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499321.png)
![2-[2-Chloro-6-ethoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499322.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499323.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-(2-pyridinylmethyl)amine](/img/structure/B499324.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B499325.png)
![2-(2-Chloro-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B499326.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499327.png)
![2-({2-[({2-[(2-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]ethyl}amino)ethanol](/img/structure/B499328.png)
![4-[({4-[2-(Tert-butylamino)-2-oxoethoxy]benzyl}amino)methyl]benzoic acid](/img/structure/B499330.png)
![2-[2-Bromo-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499331.png)
![1-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499332.png)
